molecular formula C13H11ClN2O3 B2803600 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde CAS No. 1376382-30-7

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde

Cat. No.: B2803600
CAS No.: 1376382-30-7
M. Wt: 278.69
InChI Key: OFOIAUKHTDCWDR-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound features a benzaldehyde core substituted with a methoxy group and a linked chloromethylpyrimidine, a structure indicative of its role as a key precursor for the development of more complex heterocyclic systems. Compounds containing the pyrimidine scaffold, particularly those with chloro and methoxy substituents, are of significant interest in pharmaceutical research for constructing bicyclic 6+6 systems like pyrimidopyrimidines . These structures are frequently explored for their diverse biological activities, which include serving as kinase receptor inhibitors and demonstrating potential in anticancer, antibacterial, and anti-inflammatory applications . The reactive aldehyde and chloro groups on this molecule make it a versatile building block, amenable to further chemical modifications such as condensations and nucleophilic substitutions, to generate libraries of compounds for drug discovery and biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOIAUKHTDCWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine.

    Substitution Reaction: The chlorine atom on the pyrimidine ring can be substituted with a hydroxyl group to form 4-hydroxy-6-methylpyrimidine.

    Etherification: The hydroxyl group on the pyrimidine ring is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzoic acid.

    Reduction: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other pyrimidine-containing molecules, particularly those used in pharmaceuticals. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde C₁₄H₁₂ClN₂O₃ 294.71 Aldehyde, methoxy, pyrimidine Intermediate for drug synthesis -
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol C₁₁H₁₆ClN₅O 269.73 Ethanol, piperazine, pyrimidine Kinase inhibitor intermediate (e.g., Dasatinib)
Darifenacin Hydrobromide C₂₈H₃₀N₂O₂·HBr 507.47 Tertiary amine, bicyclic aryl groups Muscarinic antagonist for overactive bladder

Key Observations:

Pyrimidine Core: Both the target compound and 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol share the 6-chloro-2-methylpyrimidin-4-yl group, which is critical for binding to kinase domains in therapeutic agents like Dasatinib .

Functional Group Differences: The aldehyde in the target compound enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines for Schiff base formation), whereas the ethanol-piperazine group in the Dasatinib-related compound improves solubility and hydrogen-bonding capacity. The methoxy group in the target compound increases lipophilicity compared to Darifenacin’s bicyclic aryl system, which prioritizes receptor specificity.

Physicochemical Properties

  • Solubility: The aldehyde group in the target compound may reduce aqueous solubility compared to the ethanol-containing analogue, which benefits from polar hydroxyl groups.
  • Stability : Aldehydes are prone to oxidation, necessitating stabilization strategies (e.g., storage under inert atmospheres), whereas piperazine derivatives exhibit greater stability under physiological conditions .

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde?

The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. A key intermediate, such as 4,6-dichloro-2-methylpyrimidine, can react with a benzaldehyde derivative under basic conditions (e.g., sodium hydride) to introduce the pyrimidinyloxy group . For example, 3-methoxy-4-hydroxybenzaldehyde may undergo etherification with 6-chloro-2-methylpyrimidin-4-ol using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or a base like K₂CO₃ in DMF. Reaction monitoring via TLC (e.g., dichloromethane mobile phase) and purification via column chromatography are critical .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Purity is assessed using HPLC (high-performance liquid chromatography) with UV detection or TLC (alumina plates, visualized under UV light). Structural confirmation relies on spectroscopic techniques:

  • 1H/13C-NMR : Aromatic protons in the benzaldehyde and pyrimidine moieties appear as distinct signals (e.g., aldehyde proton at ~10 ppm in DMSO-d6). Methoxy groups resonate at ~3.8–4.0 ppm .
  • FTIR : Key peaks include C=O (aldehyde) at ~1700 cm⁻¹, C-O (ether) at ~1250 cm⁻¹, and aromatic C-Cl at ~700 cm⁻¹ .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M + H]+ calculated vs. observed) .

Q. What are the key spectroscopic techniques used for characterizing this compound?

  • NMR spectroscopy resolves proton environments (e.g., coupling between pyrimidine protons and methoxy/chloro substituents) .
  • FTIR identifies functional groups, such as aldehyde C=O and pyrimidine ring vibrations .
  • High-resolution mass spectrometry (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for chlorine-containing compounds .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing chloro and methoxy groups on the benzaldehyde ring direct nucleophilic attack to specific positions. For example:

  • The chloro substituent at the pyrimidine’s 6-position enhances electrophilicity at the 4-position via inductive effects.
  • The methoxy group at the benzaldehyde’s 3-position acts as an electron donor, stabilizing intermediates in reactions like imine formation or aldol condensation. Steric hindrance from the 2-methyl group on the pyrimidine may limit accessibility to certain reagents, requiring optimization of solvent polarity (e.g., DMF vs. THF) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Structural analogs comparison : Compare activity data from compounds with incremental modifications (e.g., replacing chloro with fluorine or altering methoxy positions). For instance, highlights how halogen substituents (F vs. Cl) impact bioactivity .
  • Dose-response studies : Validate activity trends across multiple concentrations to rule out assay-specific artifacts.
  • Computational docking : Identify binding interactions with target proteins (e.g., enzymes or receptors) to explain discrepancies in potency .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Simulate binding poses using software like AutoDock or Schrödinger. The aldehyde group may form hydrogen bonds with catalytic residues, while the pyrimidine ring engages in π-π stacking with aromatic amino acids .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., Hammett σ values for electron-withdrawing groups) with observed biological activities .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrophobic contacts with methyl groups) .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable antimicrobial activity), cross-validate using orthogonal assays (e.g., broth microdilution vs. agar diffusion) and confirm compound stability under test conditions .
  • Synthetic Optimization : Adjust reaction time, temperature, or catalyst loading (e.g., NaOCl in ethanol for oxidative cyclization) to improve yields of intermediates .

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